ethyl 3-(3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ureido)propanoate
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Overview
Description
Ethyl 3-(3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ureido)propanoate is a synthetic organic compound that features a tetrazole ring, a urea linkage, and an ester functional group. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the tetrazole ring is notable for its bioisosteric properties, often used as a replacement for carboxylic acids in drug design to enhance metabolic stability and bioavailability.
Mechanism of Action
Target of Action
Ethyl 3-(3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ureido)propanoate is a complex chemical compound with potential applications in medicinal and pharmaceutical fields . .
Mode of Action
Tetrazole derivatives, which this compound is a part of, are known to play a significant role in medicinal applications . They can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Tetrazole derivatives are known to have a wide range of biological activities and can potentially affect multiple biochemical pathways .
Result of Action
Tetrazole derivatives are known to have a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ureido)propanoate typically involves multiple steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, cyclohexylmethyl azide can react with a nitrile under acidic conditions to form the tetrazole ring.
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Urea Linkage Formation: : The tetrazole derivative can then be reacted with an isocyanate to form the urea linkage. This step often requires a catalyst and is performed under controlled temperature conditions to ensure the formation of the desired product.
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Esterification: : Finally, the urea-tetrazole intermediate is esterified with ethyl 3-bromopropanoate in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
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Reduction: : Reduction reactions can target the ester group, converting it to an alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Ethyl 3-(3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ureido)propanol.
Substitution: Various substituted tetrazole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ureido)propanoate has several applications in scientific research:
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Medicinal Chemistry: : It is studied for its potential as a drug candidate due to its bioisosteric tetrazole ring, which can mimic carboxylic acids in biological systems, potentially leading to better pharmacokinetic properties.
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Biological Studies: : The compound can be used to study enzyme interactions and inhibition, particularly those enzymes that interact with urea or ester functional groups.
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Industrial Applications: : It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 3-(3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ureido)propanoate can be compared with other tetrazole-containing compounds:
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Losartan: : An angiotensin II receptor antagonist used to treat high blood pressure. It also contains a tetrazole ring, which enhances its binding affinity and metabolic stability.
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Valsartan: : Another angiotensin II receptor blocker with a tetrazole ring, used for similar therapeutic purposes as losartan.
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Candesartan: : A prodrug that is converted to its active form in the body, containing a tetrazole ring for improved pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may offer distinct biological activities and interactions compared to other tetrazole derivatives.
Properties
IUPAC Name |
ethyl 3-[(1-cyclohexyltetrazol-5-yl)methylcarbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O3/c1-2-23-13(21)8-9-15-14(22)16-10-12-17-18-19-20(12)11-6-4-3-5-7-11/h11H,2-10H2,1H3,(H2,15,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHANWZFIPMPSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=NN=NN1C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.